molecular formula C16H13Cl5N2O B2426111 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide CAS No. 302934-55-0

2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide

Cat. No.: B2426111
CAS No.: 302934-55-0
M. Wt: 426.54
InChI Key: VOCRQEFRQGFMQQ-UHFFFAOYSA-N
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Description

2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide is a useful research compound. Its molecular formula is C16H13Cl5N2O and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Metabolic Pathways in Humans and Rats : A study on the metabolism of chloroacetamide herbicides (including acetochlor and alachlor) in human and rat liver microsomes revealed complex metabolic activation pathways leading to carcinogenic compounds. The research highlights the metabolic transformations these compounds undergo, suggesting potential areas of study for similar chloroacetamide compounds in toxicology and carcinogenicity research (Coleman et al., 2000).

Synthesis and Anticancer Applications

Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide indicate its potential as an anticancer drug targeting the VEGFr receptor. This suggests a research avenue for the synthesis and evaluation of similar compounds for anticancer applications (Sharma et al., 2018).

Chemoselective Acetylation in Drug Synthesis

Intermediate for Antimalarial Drugs : A study on chemoselective monoacetylation of amino groups for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcases the relevance of acetylation processes in drug development. This could be applicable to the synthesis and functionalization of similar compounds for pharmaceutical uses (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Potential Therapeutic Agents : The development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities, as seen in the study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, highlights the importance of exploring similar compounds for their therapeutic potential (Rani et al., 2014).

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl5N2O/c17-11-6-7-13(12(18)9-11)22-15(16(19,20)21)23-14(24)8-10-4-2-1-3-5-10/h1-7,9,15,22H,8H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCRQEFRQGFMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.